2-{[(4-Chlorophenyl)methoxy]methyl}oxirane
Description
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane is an epoxide (oxirane) derivative featuring a [(4-chlorophenyl)methoxy]methyl substituent. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular mass of 198.64 g/mol. The compound’s structure consists of a three-membered oxirane ring substituted with a methoxymethyl group attached to a 4-chlorophenyl ring. This electron-withdrawing chloro group influences its reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)5-12-6-10-7-13-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNBCVOWXDVDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane typically involves the reaction of 4-chlorobenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit promising antimicrobial properties. For instance, methoxy derivatives have shown efficacy against Helicobacter pylori, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL. This suggests that the structural features of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane may enhance antibacterial efficacy.
Anticancer Activity
Preliminary studies suggest potential anticancer properties for this compound:
- Mechanism of Action : Epoxide compounds are known for inducing cytotoxic effects across various cancer cell lines.
- Notable Findings : Related compounds have demonstrated selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). Specific data for 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane remains limited, but its structural similarities to effective agents warrant further investigation.
Case Studies and Research Findings
While specific case studies focusing solely on 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane are sparse, insights from structurally related compounds provide valuable context:
| Study Focus | Findings |
|---|---|
| Antibacterial Activity | Methoxy derivatives exhibit MIC values against H. pylori ranging from 32 to 64 µg/mL. |
| Cytotoxicity Studies | Certain chlorinated derivatives show IC50 values below 10 µM against A375 (melanoma) cells. |
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions that form more stable products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physical Properties
Key Research Findings
Synthetic Methods: The target compound is synthesized via nucleophilic substitution using epichlorohydrin and 4-chlorobenzyl alcohol under phase-transfer catalysis, yielding >90% purity . Bis-epoxides (e.g., o,p-BFDGE) are prepared via double epoxidation of bisphenol derivatives .
Crystallographic Data: Related compounds (e.g., C₂₄H₂₂O₅) crystallize in monoclinic systems (space group Pc), with unit cell parameters a = 21.261 Å, b = 7.310 Å, c = 6.132 Å, and β = 93.59° .
Reactivity Trends: Electron-withdrawing substituents (Cl, NO₂) increase oxirane ring strain, accelerating ring-opening with nucleophiles. Steric bulk (e.g., dimethyl groups) reduces reaction rates .
Biological Activity
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane, also known as a chlorinated epoxide, is a compound characterized by its epoxide functional group, which contributes to its unique reactivity and potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and safety profile.
Chemical Structure and Properties
The molecular formula of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane is . The presence of the chlorophenyl and methoxy groups enhances its reactivity, making it a candidate for various biological interactions.
Table 1: Structural Features of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane
| Feature | Details |
|---|---|
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Functional Group | Epoxide |
| Chlorine Substitution | Para-position on phenyl ring |
| Methoxy Group | Present |
Antimicrobial Properties
Compounds with similar epoxide structures have shown significant antimicrobial activity. Research indicates that 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane may exhibit similar properties due to its structural characteristics. For instance, epoxides can disrupt bacterial cell membranes, leading to cell lysis and death.
A study highlighted that derivatives of eugenol with similar functional groups displayed effective antibacterial activity against Helicobacter pylori, suggesting that the presence of the chlorophenyl and methoxy groups could enhance such activities in related compounds .
Anticancer Activity
The potential anticancer properties of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane are also noteworthy. Research on structurally related compounds has indicated that epoxides can induce apoptosis in cancer cells through various mechanisms, including DNA damage and disruption of cell cycle progression. Specific studies are needed to confirm these effects for this compound directly.
The mechanism by which 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane exerts its biological effects primarily involves its reactivity as an epoxide. The strained three-membered ring structure is susceptible to nucleophilic attack, leading to ring-opening reactions that can form more stable products. This reactivity allows for interactions with various biomolecules, including proteins and nucleic acids, potentially altering their functions.
Safety Profile
Despite its potential therapeutic applications, the safety profile of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane requires careful consideration. Data from safety assessments indicate:
- Toxicity : May cause mild skin irritation and serious eye damage upon contact .
- Carcinogenicity : Animal studies suggest possible carcinogenic effects, necessitating further investigation .
- Reproductive Toxicity : Indications of fertility impairment were observed in animal studies .
Table 2: Safety Data Summary
| Parameter | Findings |
|---|---|
| Acute Toxicity (LD50) | 300 - <2000 mg/kg (oral) |
| Skin Irritation | Mild irritation noted |
| Eye Damage | Serious damage possible |
| Carcinogenic Potential | Possible based on animal tests |
| Reproductive Effects | Fertility impairment observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
